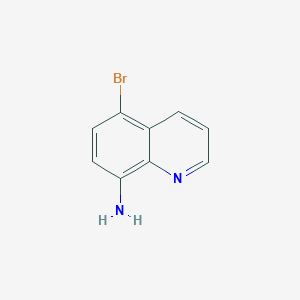
5-Bromoquinolin-8-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “5-Bromoquinolin-8-amine” and related compounds has been explored through various methodologies. A notable approach includes the palladium-catalyzed microwave-assisted amination of aryl bromides, such as 5- and 8-bromoquinolines, which has been shown to rapidly produce 1-aminonaphthalenes and 5- and 8-aminoquinolines in good yields under microwave conditions. This method demonstrated improvements in yields over traditional conditions, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).
Wissenschaftliche Forschungsanwendungen
Palladium-catalyzed Microwave-assisted Amination
5-Bromoquinolin-8-amine, as part of 5- and 8-aminoquinolines, is rapidly prepared from respective aryl bromides using palladium-catalyzed aryl amination under microwave conditions. This method shows improvements in yields for quinoline substrates compared to standard conditions, highlighting its efficiency in synthesizing aminoquinolines (Wang, Magnin, & Hamann, 2003).
Reactivity with Potassium Amide
The reactivity of derivatives of 5-Bromoquinolin-8-amine towards potassium amide in liquid ammonia has been investigated. This research explores the amination processes of such compounds, comparing them to similar amination processes studied previously (Pomorski, Hertog, Buurman, & Bakker, 2010).
Regioselective Bromination Studies
Studies on the regioselective bromination of related quinoline compounds, like 5,8-Dimethoxyquinoline, have been conducted. These studies are essential for understanding the synthesis and biological activities of various substituted quinoline derivatives (Song, Jeong, & Ham, 2002).
Antimicrobial Evaluation of Derivatives
5-Amino-7-bromoquinolin-8-ol sulfonate derivatives synthesized from 8-hydroxyquinoline have been investigated for their in vitro antimicrobial activities. This research is crucial for understanding the potential antibacterial and antifungal activities of these derivatives (Krishna, 2018).
Palladium-catalyzed Intramolecular Arylation
The synthesis of D-ring substituted 5-methyl-5H-indolo[2,3-c]quinolines involves palladium-catalyzed reactions, including a selective Buchwald–Hartwig amination, highlighting the versatility of 5-Bromoquinolin-8-amine in complex organic syntheses (Hostyn, Maes, Van Baelen, Gulevskaya, Meyers, & Smits, 2006).
Organometallic Chemistry
8-Bromoquinoline, closely related to 5-Bromoquinolin-8-amine, reacts with zincated cyclopentadienyl derivatives to yield various metal complexes. These complexes show solvatochromism, important for understanding the coordination behavior of these compounds (Enders, Kohl, & Pritzkow, 2001).
Cytotoxic Action of Isoquinolines
The synthesis of C4-substituted isoquinolines and their cytotoxic action on tumor cell lines have been explored. This research provides insight into the potential use of 5-Bromoquinolin-8-amine derivatives in cancer treatment (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Safety And Hazards
Zukünftige Richtungen
Quinoline compounds, including 5-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
Eigenschaften
IUPAC Name |
5-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEABITRRZOHARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346658 | |
| Record name | 5-bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-8-amine | |
CAS RN |
53472-18-7 | |
| Record name | 5-Bromo-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-quinolin-8-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


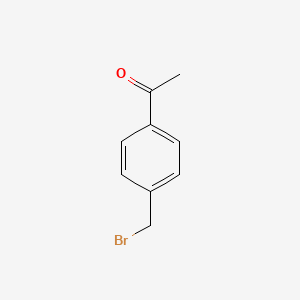

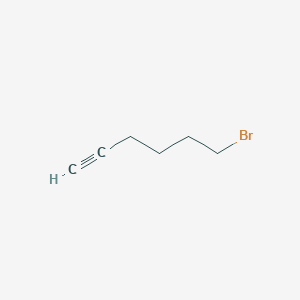
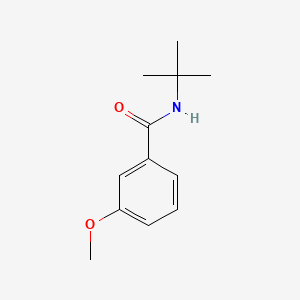
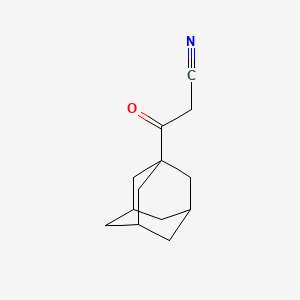
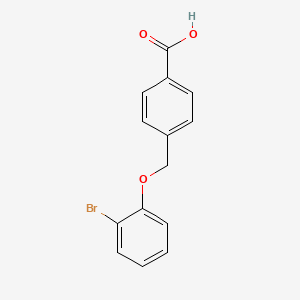
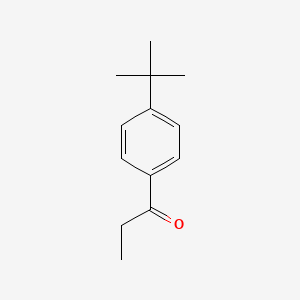
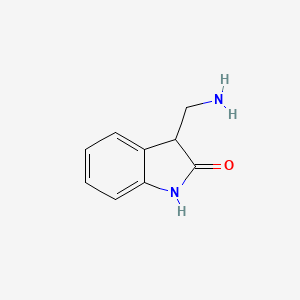

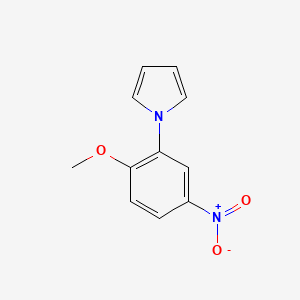
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
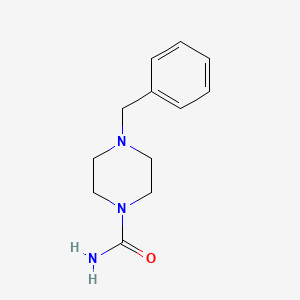
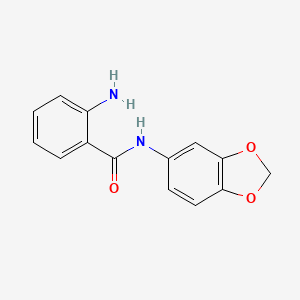
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)